molecular formula C21H24ClNO10 B5142664 [3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate

[3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate

Cat. No.: B5142664
M. Wt: 485.9 g/mol
InChI Key: YYFCFPHOFMYSCW-UHFFFAOYSA-N
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Description

[3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes multiple acetoxy groups and a chlorobenzoyl moiety.

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO10/c1-10(24)29-9-16-18(30-11(2)25)19(31-12(3)26)17(21(33-16)32-13(4)27)23-20(28)14-7-5-6-8-15(14)22/h5-8,16-19,21H,9H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFCFPHOFMYSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=CC=C2Cl)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes acetylation reactions, where acetyl groups are introduced to the molecule. The reaction conditions usually involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its acetoxy groups can be hydrolyzed by esterases, making it a useful probe for studying enzyme activity.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific enzymes or receptors .

Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy groups can be hydrolyzed by esterases, releasing active metabolites that exert biological effects. The chlorobenzoyl moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

  • [2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[4-(4-chlorophenyl)-3-cyano-2-oxo-6-pyridin-2-ylpyridin-1-yl]oxan-2-yl]methyl acetate
  • (2R,3R,4R,5S,6S)-2-(AcetoxyMethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Uniqueness: The uniqueness of [3,4,6-Triacetyloxy-5-[(2-chlorobenzoyl)amino]oxan-2-yl]methyl acetate lies in its specific combination of acetoxy and chlorobenzoyl groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields.

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